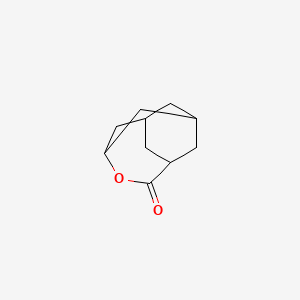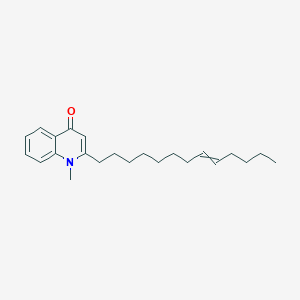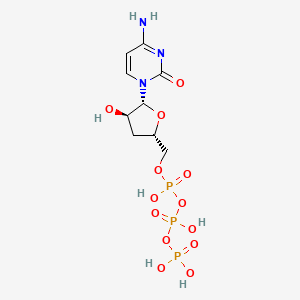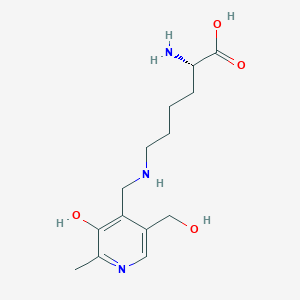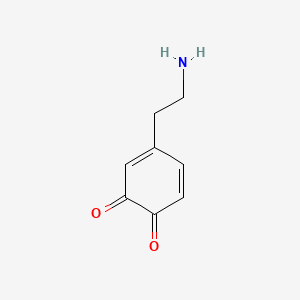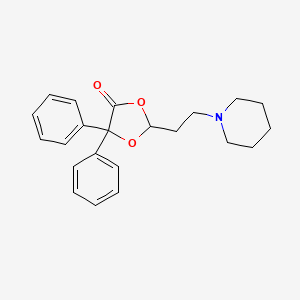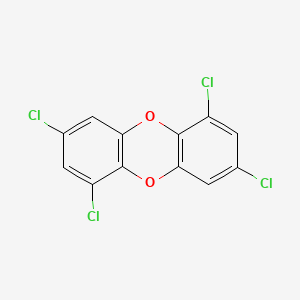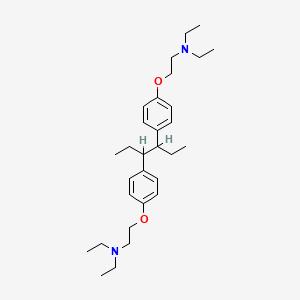
cyanidin 3,3',5-tri-O-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanidin 3,3',5-tri-O-glucoside is a 5-hydroxyanthocyanin O-beta-D-glucoside. It derives from a cyanidin cation.
Applications De Recherche Scientifique
Anti-Inflammatory Effects in Human Intestinal Cells
Cyanidin 3,3',5-tri-O-glucoside (C3G) shows potential in reducing inflammation in human intestinal cells. It's been compared to 5-aminosalicylic acid, a known anti-inflammatory drug, revealing C3G's ability to reduce key inflammatory mediators and enzymes at lower concentrations than the drug. This suggests C3G's higher anti-inflammatory efficiency in the context of diseases like inflammatory bowel disease (Serra et al., 2012).
Role in Diabetes Prevention and Treatment
C3G exhibits inhibitory activities against intestinal α-glucosidases and pancreatic α-amylase, enzymes implicated in diabetes. Studies suggest it's more specific in inhibiting intestinal sucrase than maltase. Cyanidin-3-galactoside and C3G are potent inhibitors, potentially contributing to diabetes prevention and treatment through their influence on these enzymes (Akkarachiyasit et al., 2010).
Neuroprotective and Antidiabetic Potential
C3G may serve as a therapeutic agent against chronic diseases involving oxidative stress. It demonstrates inhibitory potential against enzymes relevant to neurodegenerative and metabolic diseases, including monoamine oxidase A and fatty acid amide hydrolase, highlighting its neuroprotective and antidiabetic properties (Cásedas et al., 2019).
Antioxidant Activity and Cancer
C3G's interaction with cell-mimic membranes that reflect tumor cell membranes has been studied. Its antioxidant activity and potential anticancer mechanisms are highlighted, especially in how it affects membrane properties (Strugała et al., 2016).
Improvement of Insulin Resistance
C3G, particularly from black beans, shows promise in improving insulin resistance. It positively influences GLUT4 gene expression, which is crucial for managing obesity and type II diabetes. This emphasizes the potential of C3G in dietary interventions for metabolic disorders (Inaguma et al., 2011).
Propriétés
Numéro CAS |
88110-66-1 |
|---|---|
Formule moléculaire |
C33H41O21+ |
Poids moléculaire |
773.7 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H40O21/c34-7-18-21(39)24(42)27(45)31(52-18)49-15-5-11(37)4-14-12(15)6-17(51-33-29(47)26(44)23(41)20(9-36)54-33)30(48-14)10-1-2-13(38)16(3-10)50-32-28(46)25(43)22(40)19(8-35)53-32/h1-6,18-29,31-36,39-47H,7-9H2,(H-,37,38)/p+1/t18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,29-,31-,32-,33-/m1/s1 |
Clé InChI |
ZOEXTKFPTHFWDY-PQFOCHFESA-O |
SMILES isomérique |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


